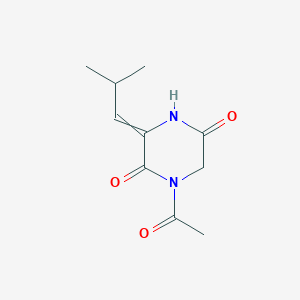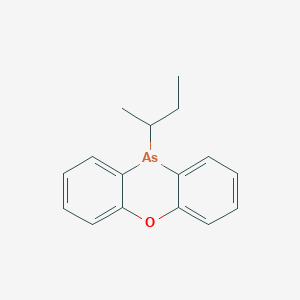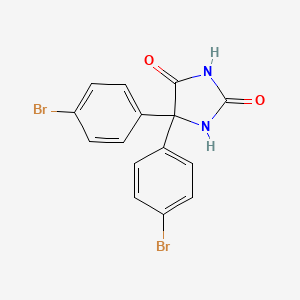
5,5-Bis(4-bromophenyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Bis(4-bromophenyl)imidazolidine-2,4-dione is an organic compound that belongs to the class of imidazolidinediones It is characterized by the presence of two bromophenyl groups attached to the imidazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(4-bromophenyl)imidazolidine-2,4-dione typically involves the reaction of 4,4’-dibromobenzil with urea under specific conditions. The reaction is carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the formation of the imidazolidine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Bis(4-bromophenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups replacing the bromine atoms .
Wissenschaftliche Forschungsanwendungen
5,5-Bis(4-bromophenyl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes
Wirkmechanismus
The mechanism of action of 5,5-Bis(4-bromophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The bromophenyl groups can interact with proteins or enzymes, leading to inhibition or modulation of their activity. The imidazolidine ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5-Bis(4-hydroxyphenyl)imidazolidine-2,4-dione
- 5,5-Dimethyl-2,4-imidazolidinedione
- 5,5-Diphenyl-1,3-bis(prop-2-yn-1-yl)imidazolidine-2,4-dione
Uniqueness
5,5-Bis(4-bromophenyl)imidazolidine-2,4-dione is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds that may have different substituents, such as hydroxyl or methyl groups .
Eigenschaften
CAS-Nummer |
58132-31-3 |
|---|---|
Molekularformel |
C15H10Br2N2O2 |
Molekulargewicht |
410.06 g/mol |
IUPAC-Name |
5,5-bis(4-bromophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H10Br2N2O2/c16-11-5-1-9(2-6-11)15(13(20)18-14(21)19-15)10-3-7-12(17)8-4-10/h1-8H,(H2,18,19,20,21) |
InChI-Schlüssel |
UTVWPVWHYUDHFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


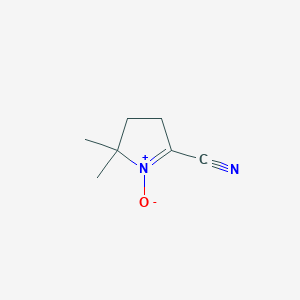
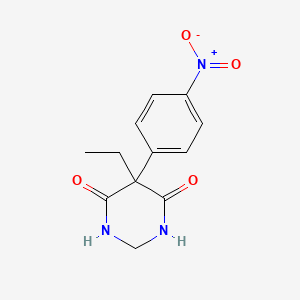
![4-Oxo-7-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14628716.png)
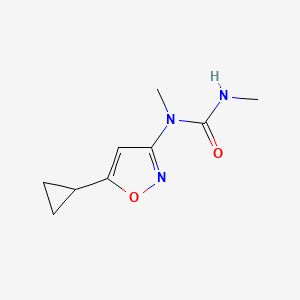

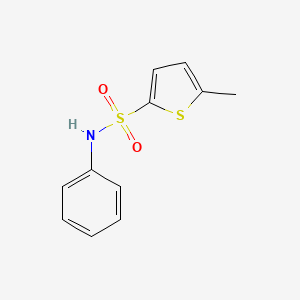

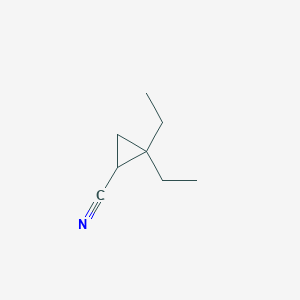
![2-[Chloro(fluoro)methoxy]-1,1,1,2-tetrafluoroethane](/img/structure/B14628762.png)
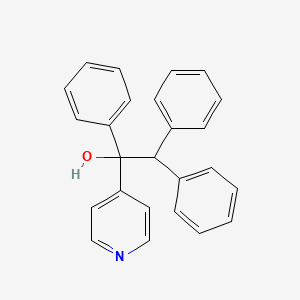
![1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene](/img/structure/B14628776.png)
